2-(4-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-quinolinecarboxamide
Overview
Description
2-(4-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C27H21ClN4O2 and its molecular weight is 468.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 468.1353036 g/mol and the complexity rating of the compound is 803. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Conformations and Hydrogen Bonding
4-Aminoantipyrine derivatives, including 2-(4-Chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, have been studied for their diverse molecular conformations and hydrogen bonding patterns. These compounds display a range of biological activities, such as analgesic, antibacterial, and anti-inflammatory properties. Their molecular structures involve different conformations and hydrogen bonding in zero, one, and two dimensions, highlighting their potential for various biological applications (Narayana, Yathirajan, Rathore, & Glidewell, 2016).
Synthesis and Structural Analysis
The synthesis and structural characterization of antipyrine derivatives, including a close variant of the compound , have been detailed. These studies encompass X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations, providing insights into the molecular structure and potential interactions of these compounds (Saeed et al., 2020).
Role in Synthesis of Heterocyclic Compounds
The compound serves as a key intermediate in the synthesis of various heterocyclic compounds. Its utility in heterocyclic synthesis has been explored for producing new pyrazole, pyridine, and pyrimidine derivatives, demonstrating its versatility in chemical synthesis (Fadda et al., 2012).
Anticancer Activity
Research on 4-aminoantipyrine-based heterocycles, which are closely related to the compound , has indicated significant anticancer activities against human tumor breast cancer cell lines. This suggests the potential of such compounds in developing new therapeutic agents for cancer treatment (Ghorab, El-Gazzar, & Alsaid, 2014).
Cor
rosion Inhibition PropertiesQuinoxaline derivatives, including compounds structurally similar to 2-(4-Chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-quinolinecarboxamide, have been investigated for their corrosion inhibition properties. These studies focus on their effectiveness in protecting mild steel in acidic environments, demonstrating their potential industrial applications in corrosion prevention (Saraswat & Yadav, 2020).
Antibacterial Activities
Research on Schiff bases derived from compounds similar to this compound has indicated notable antibacterial activities. These studies highlight the potential of these compounds in developing new antibacterial agents (Asiri & Khan, 2010).
Structural and Spectroscopic Studies
Detailed studies on the molecular structure, spectroscopic characterization, and non-linear optical (NLO) properties of derivatives of this compound have been conducted. These studies provide valuable insights into the compound's chemical properties and potential applications in materials science and photonics (Wazzan, Al-Qurashi, & Faidallah, 2016).
Proton-Transfer Complex Formation
4-Aminoantipyrine, a related compound, forms proton-transfer complexes with various agents, which have been studied for their potential in extracting or eliminating 4AAP from the environment. This highlights the compound's relevance in environmental monitoring and pollution control (Adam, 2013)
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21ClN4O2/c1-17-25(27(34)32(31(17)2)20-8-4-3-5-9-20)30-26(33)22-16-24(18-12-14-19(28)15-13-18)29-23-11-7-6-10-21(22)23/h3-16H,1-2H3,(H,30,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNRHBTWWMSLNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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